molecular formula C8H6BrClO B1281642 4-Bromo-2-methylbenzoyl chloride CAS No. 21900-45-8

4-Bromo-2-methylbenzoyl chloride

Cat. No.: B1281642
CAS No.: 21900-45-8
M. Wt: 233.49 g/mol
InChI Key: JFRRHWPXPJGZLY-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6BrClO . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Bromo-2-methylbenzoyl chloride can be synthesized through the following steps:

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with appropriate safety measures due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active molecules for research purposes.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. Its bromine and methyl substituents influence its chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRRHWPXPJGZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511349
Record name 4-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-45-8
Record name 4-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4bromo-2-methylbenzoic acid (4.9 g, 22.8 mmol) in dichioromethane containing a few drops of N,N-dimethylformamde was treated dropwise under nitrogen with oxalyl chloride (2.4 mL, 27.5 mol). After gas evolution subsided, the reaction mixture was refluxed for an additional 15 minutes and then evaporated to dryness in vacuo to provide the crude 4-bromo-2-methylbenzoyl chloride.
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4.9 g
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2.4 mL
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Synthesis routes and methods II

Procedure details

2-Methyl-4-bromobenzoic acid (26.8 g) was treated with oxalyl chloride (16.3 ml) in dry dichloromethane (250 ml) and the product was isolated by the method described in Example 1 (i) to give 2-methyl-4-bromobenzoyl chloride as an oil.
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26.8 g
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reactant
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16.3 mL
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250 mL
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[Compound]
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Example 1 ( i )
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

DMF (1 drop) and oxalyl chloride (0.44 ml, 5.0 mmol) are added to a stirred suspension of 4-bromo-2-methylbenzoic acid (0.90 g, 4.19 mmol) in dry DCM (10 ml). The reaction is stirred for 3 h at RT when a clear solution is obtained. The solvent is removed in vacuo to give the title product as an oil which crystallised. This is used in the next step without purification.
Quantity
0.44 mL
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reactant
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0.9 g
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0 (± 1) mol
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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